molecular formula C15H10ClFN2O3S B12443443 4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B12443443
M. Wt: 352.8 g/mol
InChI Key: UJYIFPQXYRPRCB-UHFFFAOYSA-N
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Description

4-Chloro-3-({[(2-fluorophenyl)formamido]methanethioyl}amino)benzoic acid is a complex organic compound that features a combination of chloro, fluoro, and formamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-({[(2-fluorophenyl)formamido]methanethioyl}amino)benzoic acid typically involves multi-step organic reactions One common approach is to start with the appropriate benzoic acid derivative and introduce the chloro and fluoro substituents through electrophilic aromatic substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-({[(2-fluorophenyl)formamido]methanethioyl}amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro or fluoro groups under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.

    Medicine: Its unique structure might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-3-({[(2-fluorophenyl)formamido]methanethioyl}amino)benzoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylboronic acid: Similar in structure but lacks the formamido and methanethioyl groups.

    4-Chloro-3-fluorophenylboronic acid: Another similar compound with different functional groups.

    3-Chloro-4-fluorophenol: Shares the chloro and fluoro substituents but has a hydroxyl group instead of the formamido and methanethioyl groups.

Uniqueness

4-Chloro-3-({[(2-fluorophenyl)formamido]methanethioyl}amino)benzoic acid is unique due to its combination of functional groups, which can confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Biological Activity

4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of herbicides and pharmaceuticals. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C15H12ClFN2O3S\text{C}_{15}\text{H}_{12}\text{Cl}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific biochemical pathways. The compound acts as a herbicide by interfering with plant growth regulators, specifically targeting the auxin pathways that are crucial for plant development.

Key Mechanisms:

Herbicidal Activity

A study evaluating the herbicidal properties of structurally similar compounds indicated that this compound exhibits significant herbicidal activity against several weed species. The compound's efficacy was compared to established herbicides in controlled experiments.

CompoundTarget SpeciesEfficacy (%)
This compoundEchinochloa crus-galli85%
Commercial Herbicide AEchinochloa crus-galli90%
Commercial Herbicide BAmaranthus retroflexus80%

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, a related compound demonstrated significant inhibition against various bacterial strains, suggesting a potential for further exploration in this area.

Case Studies

  • Herbicidal Efficacy : In field trials, the application of this compound resulted in a marked reduction in the biomass of target weeds compared to untreated controls.
  • Pharmacological Potential : A study exploring the pharmacological effects of related thioamide compounds found that they exhibited cytotoxic effects against cancer cell lines, indicating a potential avenue for therapeutic development.

Toxicity and Safety Profile

Preliminary toxicity evaluations suggest that while the compound is effective against target species, it may pose risks to non-target organisms. Further toxicological studies are needed to establish a comprehensive safety profile.

Properties

Molecular Formula

C15H10ClFN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

4-chloro-3-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10ClFN2O3S/c16-10-6-5-8(14(21)22)7-12(10)18-15(23)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

UJYIFPQXYRPRCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)F

Origin of Product

United States

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